Cas no 53643-48-4 (Vindesine)
Vindesine structure
Product Name:Vindesine
CAS No:53643-48-4
MF:C43H55N5O7
MW:753.926111459732
CID:56451
PubChem ID:11643449
Update Time:2025-04-18
Vindesine Chemical and Physical Properties
Names and Identifiers
-
- Vindesine
- Desacetylvinblastineamide
- Eldesine
- 4-Desacetylleurosidin-C-3-carboxamid
- Vindesin
- Vindesina
- Vindesinum
- EX-A3837
- Desacetylvinblastine amide sulfate
- BRD-K59753975-065-01-3
- AKOS037623357
- D06304
- methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0^{1,9}.0^{2,7}.0^{16,19}]nonadeca-2(7),3,5,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.0^{4,12}.0^{5,10}]nonadeca-4(12),5,7,9-tetraene-13-carboxylate
- HMS2090E15
- Q416660
- AB00698294-03
- 3-carbamoyl-O(4)-deacetyl-3-de(methoxycarbonyl)vincaleukoblastine
- SCHEMBL4420
- HY-16514
- methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate
- Desacetylvinblastine amide
- methyl (5S,7S,9S)-9-[(2b,3b,4b,5a,12b,19a)-3-carbamoyl-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidin-15-yl]-5-ethyl-5-hydroxy-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indole-9-carboxylate
- 53643-48-4
- Vincaleukoblastine, 3-(aminocarbonyl)-O4-deacetyl-3-de(methoxycarbonyl)-
- AC-36879
- FS-7032
- HHJUWIANJFBDHT-KOTLKJBCSA-N
- CHEBI:36373
- Compound 112531;
- Q-100607
- Vindesine (USAN/INN)
- 3-(aminocarbonyl)-O(4)-deacetyl-3-de(methoxycarbonyl)vincaleukoblastine
- CHEMBL219146
- DTXSID6023739
- methyl (5S,7S,9S)-9-[(2beta,3beta,4beta,5alpha,12beta,19alpha)-3-carbamoyl-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidin-15-yl]-5-ethyl-5-hydroxy-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indole-9-carboxylate
- NS00032802
- AB01275494-01
- STL565153
- methyl (5S,7S,9S)-9-[(2beta,3beta,4beta,5alpha,12beta,19alpha)-3-carbamoyl-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidin-15-yl]-5-ethyl-5-hydroxy-1,4,5,6,7,8,9,10-octahydro-2H-3,7-met
- hanoazacycloundecino[5,4-b]indole-9-carboxylate
- BRD-K59753975-001-02-6
-
- Inchi: 1S/C43H55N5O7/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50)/t25-,34+,35-,36-,39+,40-,41-,42+,43+/m1/s1
- InChI Key: HHJUWIANJFBDHT-KOTLKJBCSA-N
- SMILES: O[C@]1(C(N)=O)[C@@H]([C@@]2(C=CCN3CC[C@@]4(C5C=C([C@]6(C(=O)OC)C7=C(C8C=CC=CC=8N7)CCN7C[C@](CC)(C[C@@H](C7)C6)O)C(=CC=5N(C)[C@H]41)OC)[C@@H]32)CC)O
Computed Properties
- Exact Mass: 753.41000
- Monoisotopic Mass: 753.41
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 55
- Rotatable Bond Count: 7
- Complexity: 1570
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 165A^2
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
Experimental Properties
- Color/Form: Cryst.
- Density: 1.41
- Melting Point: 230-232°
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.707
- PSA: 164.82000
- LogP: 3.37350
- pka: pKa (DMF 66%) 5.39, 7.36; (H2O) 6.04, 7.67(at 25℃)
- Specific Rotation: D25 +39.4° (c = 1.0 in methanol)
Vindesine Security Information
- Hazardous Material transportation number:UN 1544
- HazardClass:6.1(a)
- PackingGroup:II
- Safety Term:6.1(a)
- Packing Group:II
- Packing Group:II
- Hazard Level:6.1(a)
Vindesine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V83910-5mg |
Vindesine |
53643-48-4 | ,HPLC≥95% | 5mg |
¥5622.0 | 2023-09-06 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2299-1 mg |
Vindesine |
53643-48-4 | 1mg |
¥569.00 | 2022-02-28 | ||
| TargetMol Chemicals | TN2299-1mg |
Vindesine |
53643-48-4 | 1mg |
¥ 569 | 2024-07-19 | ||
| Enamine | EN300-33412062-0.05g |
methyl (13S,15R,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0^{1,9}.0^{2,7}.0^{16,19}]nonadeca-2(7),3,5,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.0^{4,12}.0^{5,10}]nonadeca-4(12),5(10),6,8-tetraene-13-carboxylate |
53643-48-4 | 95.0% | 0.05g |
$2755.0 | 2025-03-18 | |
| TargetMol Chemicals | TN2299-1 mg |
Vindesine |
53643-48-4 | 98% | 1mg |
¥ 569 | 2023-07-10 |
Vindesine Related Literature
-
1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
53643-48-4 (Vindesine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
Handan Zechi Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk